1-(Oxolan-2-yl)butan-1-one

Description

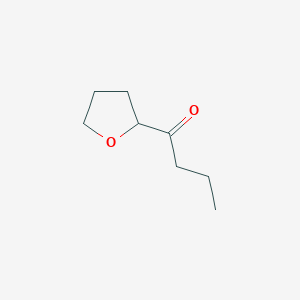

1-(Oxolan-2-yl)butan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring attached to the carbonyl carbon of a butanone backbone. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 144.17 g/mol.

Properties

CAS No. |

100113-53-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

1-(oxolan-2-yl)butan-1-one |

InChI |

InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3 |

InChI Key |

AJVISEDONRMJFV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1CCCO1 |

Canonical SMILES |

CCCC(=O)C1CCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-Substituted Butanones

Compounds like 1-(5-methylfuran-2-yl)butan-1-one and 1-(5-bromofuran-2-yl)butan-1-one () feature aromatic furan rings. These derivatives exhibit moderate yields (44–67%) in C-fused coupling reactions, suggesting utility in synthetic chemistry. Compared to the saturated oxolane ring in the target compound, the aromatic furan may enhance electrophilic reactivity but reduce photostability due to conjugation effects. For example, photodegradation studies on pyridylketoximes () indicate that substituent position and aromaticity significantly influence stability, with 2-pyridyl groups showing higher resistance to UV radiation than 3-pyridyl analogs. This implies that the oxolane substituent in 1-(Oxolan-2-yl)butan-1-one might offer greater photostability than furan analogs due to the absence of aromatic conjugation .

Thiophene-Substituted Butanones

1-(thiophen-2-yl)butan-1-one () and 1-(5-bromothien-2-yl)butan-1-one () incorporate sulfur-containing thiophene rings. Thiophene’s electron-rich nature enhances nucleophilic substitution reactivity, making these compounds valuable in materials science. In contrast, the oxolane ring’s ether oxygen may increase polarity, improving solubility in polar solvents. The brominated thiophene derivative (MW: 235.14 g/mol ) also highlights how halogenation can modulate electronic properties for targeted applications .

Benzodioxole and Amino-Substituted Butanones (Eutylone)

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) () is a psychoactive synthetic cathinone with a benzodioxole group and ethylamino side chain. Its molecular weight (221.25 g/mol) and structural complexity contrast sharply with the simpler oxolane-substituted target compound. Eutylone’s pharmacological activity underscores the impact of amino and benzodioxole groups on receptor binding, a feature absent in this compound, which lacks such functional groups .

Phenolic and Hydroxyphenyl-Substituted Butanones

Compounds like 1-(2-hydroxyphenyl)-3-methylbutan-1-one () and 1-(2,6-dihydroxyphenyl)butan-1-one () demonstrate bioactivity, including antifungal properties. The hydroxyl groups facilitate hydrogen bonding, enhancing solubility and biological interactions. For instance, 1-(2,6-dihydroxyphenyl)butan-1-one exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum ().

Pyridine and Chloropyridine-Substituted Butanones

1-(6-chloropyridin-3-yl)butan-1-one () incorporates a chloropyridine group, contributing to a molecular weight of 183.64 g/mol and a density of 1.153 g/cm³.

Piperazine and Thiophene-Substituted Butanones

1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () combines piperazine and thiophene moieties. Piperazine introduces basicity and hydrogen-bonding capacity, while thiophene contributes π-electron density. Such structural diversity enables applications in medicinal chemistry, contrasting with the target compound’s simpler ether-based design .

Data Table: Comparative Analysis of Butanone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.